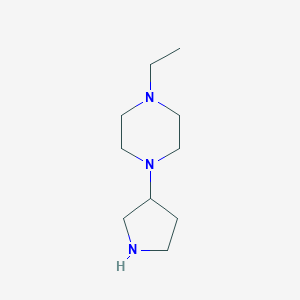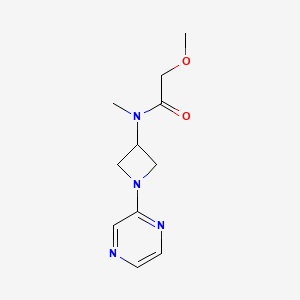
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
作用機序
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. The inhibition of HDACs by 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been linked to its potential anti-tumor properties.
Biochemical and Physiological Effects:
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to reduce inflammation and pain in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has several advantages for laboratory experiments, including its stability and solubility in water and other solvents. The compound is also relatively easy to synthesize using various methods. However, the limitations of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of the safety and efficacy of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide in human clinical trials. Additionally, further studies are needed to determine the potential of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide as a treatment for various diseases, including neurodegenerative disorders, cancer, and diabetes. Finally, the mechanism of action of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide needs to be further elucidated to better understand its potential therapeutic applications.
合成法
The synthesis of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been achieved using various methods, including the reaction of 2-methoxy-N-methylacetamide with 1-pyrazin-2-ylazetidin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-methoxy-N-methylacetamide with 2-bromo-1-pyrazine in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the conditions of the reaction.
科学的研究の応用
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(11(16)8-17-2)9-6-15(7-9)10-5-12-3-4-13-10/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHVKIUVQJEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

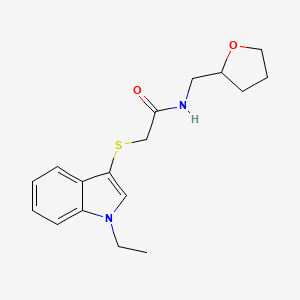

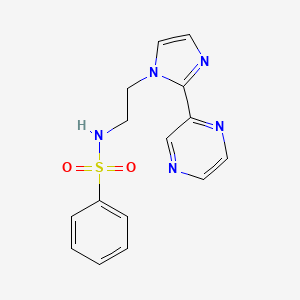
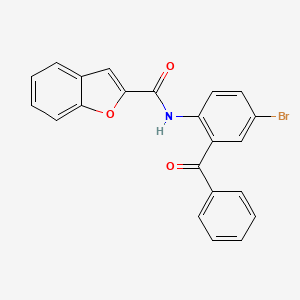
![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)
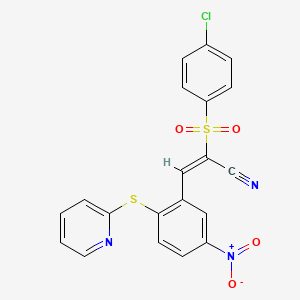
![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)



